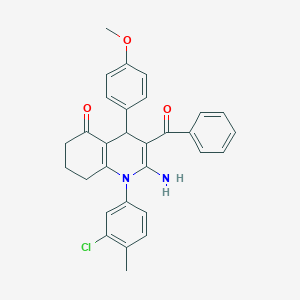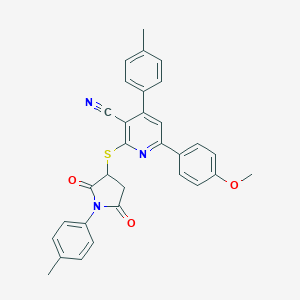
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the class of quinolines. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. The compound has also been shown to exhibit antioxidant activity, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potent pharmacological activity. This makes it a promising compound for the development of new therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to investigate the compound's potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, the development of new synthetic methods for the compound may help improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-methoxybenzaldehyde, and 2-aminobenzamide with 1,3-cyclohexanedione in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol, and the product is obtained after recrystallization from ethanol.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer, anti-inflammatory, and antioxidant activities. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C30H27ClN2O3 |
Poids moléculaire |
499 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O3/c1-18-11-14-21(17-23(18)31)33-24-9-6-10-25(34)27(24)26(19-12-15-22(36-2)16-13-19)28(30(33)32)29(35)20-7-4-3-5-8-20/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
Clé InChI |
XPOKZKWWZPOBEG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)